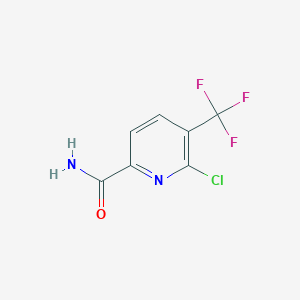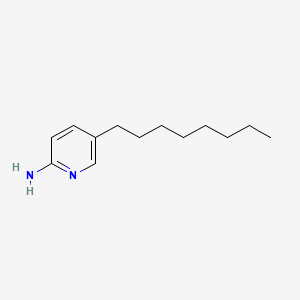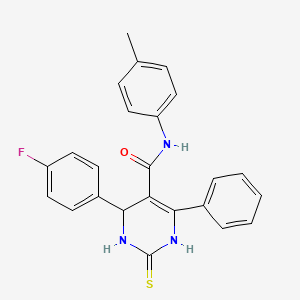![molecular formula C23H17N3OS2 B12501817 2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12501817.png)
2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a quinazoline and phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-methylquinazolin-4-thiol with 1-(10H-phenothiazin-10-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or phenothiazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline and phenothiazine derivatives.
Substitution: Various substituted quinazoline and phenothiazine derivatives.
Scientific Research Applications
2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, thereby disrupting signaling pathways essential for cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
- **2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanol
- **2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanoic acid
Uniqueness
This compound is unique due to its specific combination of quinazoline and phenothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H17N3OS2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(2-methylquinazolin-4-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H17N3OS2/c1-15-24-17-9-3-2-8-16(17)23(25-15)28-14-22(27)26-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)26/h2-13H,14H2,1H3 |
InChI Key |
BOIDSOMRMNVVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501737.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)
![1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12501743.png)
![1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea](/img/structure/B12501750.png)
![Methyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501756.png)
![methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate](/img/structure/B12501769.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide](/img/structure/B12501775.png)
![1-(3-fluoro-4-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501797.png)
![4-hydroxy-5-(4-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12501802.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12501811.png)
![N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12501812.png)

